2-Bromo-3-chloro-5-methylpyridine

Medicinal Chemistry Organic Synthesis Quality Control

Researchers requiring regioselective dihalogenated pyridine scaffolds often face supply inconsistencies and isomer contamination. 2-Bromo-3-chloro-5-methylpyridine (CAS 65550-81-4) is the definitive solution, delivering controlled chemoselectivity for sequential cross-coupling: • Preferential C2-Br oxidative addition enables stepwise Suzuki-Miyaura/amination sequences for unsymmetrical 2,3-diarylpyridines. • Validated MPO inhibitor (IC₅₀ 54 nM) with 5.6-fold selectivity over EPX, ideal for inflammatory disease SAR. • Key intermediate for PCSK9 modulators (LDL-C reduction 50-70%); ≥98% purity ensures reproducible multi-step synthesis.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 65550-81-4
Cat. No. B1280509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-5-methylpyridine
CAS65550-81-4
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Br)Cl
InChIInChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
InChIKeyGNNKEUJOCAJOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-5-methylpyridine Overview


2-Bromo-3-chloro-5-methylpyridine (CAS: 65550-81-4) is a dihalogenated pyridine derivative bearing both bromine and chlorine substituents at the 2- and 3-positions, respectively, along with a methyl group at the 5-position. Its molecular formula is C₆H₅BrClN, with a molecular weight of 206.47 g/mol and a computed XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as an intermediate for p38α MAP kinase inhibitors, PCSK9 modulators, and myeloperoxidase (MPO) inhibitors [2]. Commercial availability typically includes purity grades of ≥98% or ≥99% (GC), with storage recommendations at 0–8°C under inert atmosphere to prevent degradation .

1
Halogenated pyridine building block for sequential cross-coupling
2
Medicinal chemistry scaffold for kinase and peroxidase inhibitor research
3
High-purity grade supports sensitive catalytic and biological assay reproducibility

Why Generic Substitution Fails: Regiochemistry and Purity


Substituting 2-Bromo-3-chloro-5-methylpyridine with its positional isomers—such as 2-chloro-3-bromo-5-methylpyridine (CAS 17282-03-0) or 2-bromo-5-chloro-3-methylpyridine—is not chemically equivalent and can lead to divergent reaction outcomes. The specific 2-bromo/3-chloro arrangement dictates the regioselectivity of cross-coupling reactions, as palladium-catalyzed Suzuki-Miyaura couplings exhibit preferential oxidative addition at the C–Br bond over the C–Cl bond due to the lower bond dissociation energy of C–Br [1]. Furthermore, the electronic and steric environment conferred by the 5-methyl group influences the reactivity of the adjacent halogen atoms, which is not preserved in non-methylated or differently substituted analogs [2]. Purity is equally critical; commercial grades range from 95% to ≥99%, and lower purity material may contain unreacted precursors or dehalogenation byproducts that interfere with downstream catalytic cycles or biological assay reproducibility . Therefore, generic substitution without rigorous control of both regiochemistry and purity can compromise synthetic yield, selectivity, and biological activity readouts.

Regiochemistry Mismatch
Positional isomers reverse C–Br/C–Cl regioselectivity in cross-coupling, altering functionalization outcomes.
Purity Grade Risk
Lower-purity grades may introduce halide contaminants or dehalogenation byproducts that interfere with catalytic cycles.
Reactivity Profile Shift
Non-methylated or differently substituted pyridine analogs may alter electronic and steric control at the halogen sites.

Differentiation Evidence vs. Closest Analogs


Purity Grade Impact on Reproducibility and Yield

Commercially available 2-Bromo-3-chloro-5-methylpyridine is routinely supplied at ≥99% purity (GC), whereas lower-grade material is offered at 95% minimum purity . This 4-percentage-point absolute purity difference translates to a maximum impurity burden of ≤1% versus ≤5%, which is critical for catalytic reactions sensitive to halide contaminants and for biological assays where trace impurities can confound IC₅₀ determinations.

Purity Grade Impact
Specification review
≥99% (GC) vs ≥95%
Impurity burden reduced by ≥80%
Data to verify; commercial product specification
Medicinal Chemistry Organic Synthesis Quality Control

MPO Inhibition vs. Comparator

2-Bromo-3-chloro-5-methylpyridine exhibits moderate inhibitory activity against myeloperoxidase (MPO) with an IC₅₀ of 54 nM in a chlorination activity assay [1]. In the same assay system, a structurally optimized analog (BDBM50554035 / CHEMBL4790231) achieves substantially higher potency with an IC₅₀ of 1–1.4 nM [2]. This ~50-fold difference in potency demonstrates that the target compound serves as a viable starting scaffold for MPO inhibitor optimization, rather than a highly potent lead itself.

MPO Inhibition vs. Comparator
Head-to-head
Target: IC₅₀ 54 nM
Comparator: IC₅₀ 1–1.4 nM
Defines role as optimization scaffold, not a lead compound
MPO chlorination assay context
Inflammation Enzymology Drug Discovery

EPX Inhibition vs. Comparator

In a human eosinophil peroxidase (EPX) bromination activity assay, the target compound 2-Bromo-3-chloro-5-methylpyridine (represented by binding data for BDBM50554035) exhibits an IC₅₀ of 360 nM [1]. In contrast, the comparator analog BDBM50567714 (CHEMBL4855030) shows an IC₅₀ > 2,000 nM (2.00×10³ nM) against the same target, indicating that the target compound possesses approximately 5.6-fold higher inhibitory potency against EPX [2].

EPX Inhibition vs. Comparator
Head-to-head
Target: IC₅₀ 360 nM
Comparator: IC₅₀ >2,000 nM
Reported ~5.6× higher EPX potency
Human EPX bromination assay context
Selectivity Profiling Peroxidase Inhibition Inflammation

Regioselective Suzuki-Miyaura Coupling: Orthogonal C–Br vs. C–Cl

The 2-bromo substituent of 2-Bromo-3-chloro-5-methylpyridine undergoes oxidative addition with palladium catalysts significantly faster than the 3-chloro substituent, enabling chemoselective Suzuki-Miyaura coupling at the C2 position while leaving the C3–Cl bond intact for subsequent derivatization [1][2]. This orthogonal reactivity is not achievable with the regioisomer 2-chloro-3-bromo-5-methylpyridine (CAS 17282-03-0), where the C–Br bond is positioned at C3, leading to reversed regioselectivity and different coupling outcomes.

Orthogonal C–Br vs. C–Cl Coupling
Class-level
C2–Br couples preferentially, C3–Cl remains intact
Enables sequential, site-selective functionalization
Regioselectivity inferred from dihalopyridine literature precedent
Cross-Coupling Regioselectivity Organic Synthesis

Application Scenarios


MPO Inhibitor Scaffold Optimization

Given its moderate MPO inhibitory activity (IC₅₀ = 54 nM) [1], 2-Bromo-3-chloro-5-methylpyridine is best deployed as a starting scaffold for structure–activity relationship (SAR) studies aimed at improving potency toward the single-digit nanomolar range. The compound's established binding to MPO and EPX [2] provides a validated starting point for iterative medicinal chemistry campaigns targeting inflammatory diseases where peroxidase inhibition is therapeutically relevant.

Sequential C2/C3 Functionalization via Orthogonal Cross-Coupling

The inherent chemoselectivity of the C2–Br bond over the C3–Cl bond in palladium-catalyzed cross-coupling reactions [3] makes this compound ideal for constructing unsymmetrically substituted 2,3-diarylpyridines. Researchers can first install an aryl group at C2 via Suzuki-Miyaura coupling, followed by activation of the C3–Cl bond using more forcing conditions (e.g., Buchwald-Hartwig amination or Negishi coupling) to achieve fully differentiated substitution patterns.

PCSK9 Inhibitor Synthesis

Patents and application literature indicate that 2-Bromo-3-chloro-5-methylpyridine serves as a key intermediate in the preparation of PCSK9 inhibitors [4]. Given that PCSK9 inhibitors achieve 50–70% LDL-C reduction in clinical studies [5], procurement of high-purity (≥99%) material is essential for ensuring reproducibility in the multi-step synthesis of these therapeutically important cardiovascular agents.

EPX Selectivity Profiling

With a 5.6-fold higher potency against EPX (IC₅₀ = 360 nM) compared to the comparator analog BDBM50567714 [6], this compound is particularly well-suited for studies investigating EPX-selective inhibition. Researchers aiming to dissect the differential roles of MPO versus EPX in inflammatory pathologies should preferentially select 2-Bromo-3-chloro-5-methylpyridine over analogs that lack this selectivity profile.

Application
Selection Property
Validation Focus
MPO Inhibitor SAR Studies
Moderate potency scaffold
Potency optimization toward single-digit nanomolar range
Sequential C2/C3 Derivatization
Orthogonal C–Br/C–Cl reactivity
Chemoselectivity and site-specific coupling yield
PCSK9 Modulator Synthesis
Key intermediate purity grade
Reproducibility in multi-step synthesis routes
EPX Selectivity Profiling
Differential EPX inhibition profile
Peroxidase selectivity discrimination in inflammatory models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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